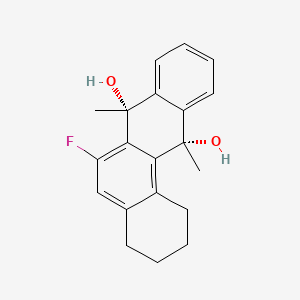
Benz(a)anthracene-7,12-diol, 6-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-7,12-diol, 6-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, cis- is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties. This particular compound is characterized by the presence of hydroxyl groups at positions 7 and 12, a fluorine atom at position 6, and methyl groups at positions 7 and 12, all in a cis-configuration.
Preparation Methods
The synthesis of Benz(a)anthracene-7,12-diol, 6-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, cis- typically involves multi-step organic reactions. The synthetic route may start with the preparation of the core benz(a)anthracene structure, followed by the introduction of hydroxyl, fluorine, and methyl groups through various chemical reactions. Common methods include:
Friedel-Crafts Alkylation: Introduction of methyl groups using alkyl halides in the presence of a Lewis acid catalyst.
Electrophilic Aromatic Substitution: Introduction of the fluorine atom using fluorinating agents.
Hydroxylation: Introduction of hydroxyl groups using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Benz(a)anthracene-7,12-diol, 6-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, cis- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include quinones, dihydro derivatives, and substituted derivatives.
Scientific Research Applications
Benz(a)anthracene-7,12-diol, 6-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, cis- has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of PAHs.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as anticancer agents.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of Benz(a)anthracene-7,12-diol, 6-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, cis- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic activation to form reactive intermediates that can interact with DNA and proteins.
Comparison with Similar Compounds
Similar compounds to Benz(a)anthracene-7,12-diol, 6-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, cis- include:
Benz(a)anthracene: Lacks the hydroxyl, fluorine, and methyl groups.
7,12-Dimethylbenz(a)anthracene: Lacks the hydroxyl and fluorine groups.
6-Fluorobenz(a)anthracene: Lacks the hydroxyl and methyl groups.
The uniqueness of Benz(a)anthracene-7,12-diol, 6-fluoro-1,2,3,4,7,12-hexahydro-7,12-dimethyl-, cis- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
104761-59-3 |
|---|---|
Molecular Formula |
C20H21FO2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(7R,12S)-6-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol |
InChI |
InChI=1S/C20H21FO2/c1-19(22)14-9-5-6-10-15(14)20(2,23)18-16(21)11-12-7-3-4-8-13(12)17(18)19/h5-6,9-11,22-23H,3-4,7-8H2,1-2H3/t19-,20+/m0/s1 |
InChI Key |
ODQMQZRRMPZQCU-VQTJNVASSA-N |
Isomeric SMILES |
C[C@@]1(C2=CC=CC=C2[C@@](C3=C(C=C4CCCCC4=C31)F)(C)O)O |
Canonical SMILES |
CC1(C2=CC=CC=C2C(C3=C(C=C4CCCCC4=C31)F)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















